molecular formula C20H20N6O5 B11533889 6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one

6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one

Cat. No.: B11533889
M. Wt: 424.4 g/mol
InChI Key: PPSCACWNLRINHL-WSDLNYQXSA-N
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Description

6-(3,4-Dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a dimethoxybenzyl group, and a nitrophenyl hydrazone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dimethoxybenzyl Group: This step involves the reaction of the triazine ring with a dimethoxybenzyl halide in the presence of a base to form the desired product.

    Formation of the Hydrazone Moiety: The final step involves the condensation of the intermediate with 4-nitrophenylhydrazine under acidic or basic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

6-(3,4-Dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **6-(3,4-Dimethoxybenzyl)-3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one
  • **6-(3,4-Dimethoxybenzyl)-3-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one

Uniqueness

6-(3,4-Dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl hydrazone moiety, in particular, may contribute to its potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H20N6O5

Molecular Weight

424.4 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C20H20N6O5/c1-12(14-5-7-15(8-6-14)26(28)29)22-24-20-21-19(27)16(23-25-20)10-13-4-9-17(30-2)18(11-13)31-3/h4-9,11H,10H2,1-3H3,(H2,21,24,25,27)/b22-12+

InChI Key

PPSCACWNLRINHL-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC1=NN=C(C(=O)N1)CC2=CC(=C(C=C2)OC)OC)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NN=C(C(=O)N1)CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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